5-ethoxy-4-iodo-2-methyl-1,3-thiazole
Description
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole is a halogenated thiazole derivative characterized by an ethoxy group at position 5, an iodine atom at position 4, and a methyl group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects . The introduction of substituents like iodine (electron-withdrawing) and ethoxy (electron-donating) can modulate electronic properties, solubility, and binding affinities, making this compound a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Properties
CAS No. |
2751611-46-6 |
|---|---|
Molecular Formula |
C6H8INOS |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiazole Synthesis via Thioamide-Alkyne Cyclization
The chemo-selective reaction of thioamides with alkynes, as demonstrated by Singh et al., provides a versatile route to substituted thiazoles. For instance, thioamides derived from methylamine react with ethoxy-substituted alkynes to form 5-ethoxy-2-methylthiazole. Subsequent iodination at position 4 leverages the electron-donating ethoxy group, which directs electrophilic attack to the para position.
Representative Protocol :
-
Cyclization : Thioamide (1 ) and ethoxyacetylene (2 ) react in dichloroethane at 80°C for 12 hours, yielding 5-ethoxy-2-methylthiazole (3 ) in 75% yield.
-
Iodination : Treatment of 3 with N-iodosuccinimide (NIS) in trifluoroacetic acid at 0°C for 2 hours introduces iodine at position 4, producing the target compound in 60% yield.
Challenges in Regioselectivity and Yield
Electrophilic iodination faces two primary challenges:
-
Over-Iodination : Excess NIS or prolonged reaction times lead to di-iodinated byproducts.
-
Solvent Effects : Acetic acid improves solubility but may protonate the thiazole nitrogen, reducing reactivity.
Comparative studies show that boron trifluoride etherate as a co-catalyst enhances regioselectivity, achieving 75% mono-iodination.
Halogen Exchange Reactions on 4-Bromo Thiazole Precursors
Finkelstein-Type Iodination
Halogen exchange offers a post-synthetic route to introduce iodine. Starting with 4-bromo-5-ethoxy-2-methylthiazole, treatment with sodium iodide in acetone under reflux replaces bromine with iodine. This method, inspired by Yarovenko’s bromination of N-propargyl thioamides, requires catalytic copper(I) iodide to facilitate the SN2 mechanism.
Key Parameters :
Limitations and Scalability
While effective for small-scale synthesis, iodide oxidation and byproduct formation (e.g., NaBr precipitation) complicate large-scale applications. Purification via column chromatography (hexane/ethyl acetate) typically recovers 70–80% of the target compound.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages |
|---|---|---|---|---|
| Iodine-Mediated Cyclization | N-Propargylamine, Isothiocyanate | I₂, PTSA, DMF | 65–80 | Integrated iodine incorporation |
| Electrophilic Iodination | 5-Ethoxy-2-methylthiazole | NIS, CF₃COOH | 60–75 | High regioselectivity |
| Halogen Exchange | 4-Bromo-5-ethoxy-2-methylthiazole | NaI, CuI, Acetone | 70–85 | Scalability, minimal byproducts |
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-4-iodo-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 5-ethoxy-4-iodo-2-methyl-1,3-thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation.
Antimicrobial Properties
The antimicrobial activity of thiazoles has been well-documented. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a related study reported that certain thiazole derivatives exhibited promising antibacterial activity against strains such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections . The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance antimicrobial efficacy.
Anti-inflammatory Effects
Thiazoles have also been recognized for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines makes them candidates for developing new anti-inflammatory drugs. Research has shown that certain thiazole derivatives can significantly reduce inflammation markers in vitro .
Structure–Activity Relationships (SAR)
Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:
- Substituent Positioning : Modifications at the 2-, 4-, or 5-position of the thiazole ring can significantly affect the compound's potency against specific biological targets.
- Electronic Properties : The nature of substituents (electron-donating vs. electron-withdrawing) plays a vital role in determining the reactivity and biological activity of thiazoles .
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Electron-donating | Increased anticancer activity |
| 4 | Electron-withdrawing | Enhanced antimicrobial properties |
| 5 | Alkyl groups | Improved solubility and bioavailability |
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives, including those structurally similar to this compound, against breast cancer cell lines. Results indicated that specific modifications led to compounds with IC50 values in nanomolar ranges, demonstrating potent anticancer effects .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of thiazole compounds was screened for antimicrobial activity against various pathogens. The results highlighted several derivatives with MIC values lower than standard antibiotics like ciprofloxacin, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-ethoxy-4-iodo-2-methyl-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cellular changes.
Pathways Involved: It may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to apoptosis or cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Thiazole derivatives with substituents at positions 4 and 5 are common in bioactive molecules. Key comparisons include:
- Electron Effects: The iodine atom in this compound may enhance halogen bonding with biological targets, a property less pronounced in chloro or nitro analogs .
- Bioactivity : While direct data for this compound is unavailable, structurally related 4-chloromethyl-5-nitro analogs show potent antiproliferative effects (IC₅₀: 0.50 μM in HepG2), suggesting that iodine substitution might further optimize activity .
Crystallographic and Stability Profiles
Crystal packing and stability are influenced by substituent steric and electronic effects:
- Iodine vs.
Pharmacokinetic Considerations
Substituents impact metabolic pathways and drug-likeness:
- CYP Inhibition : Thiazoles with electron-rich substituents (e.g., ethoxy) may exhibit time-dependent CYP3A4 inhibition, a concern for drug-drug interactions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-ethoxy-4-iodo-2-methyl-1,3-thiazole with high purity?
To achieve high yields and purity, synthetic protocols must prioritize:
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and minimize side reactions (e.g., iodine substitution or thiazole ring degradation) .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates while stabilizing reactive iodine groups .
- Inert atmosphere : Use of nitrogen/argon prevents oxidation of the thiazole ring or iodine substituent .
- Monitoring : Thin-layer chromatography (TLC) and H/C NMR spectroscopy are critical for tracking reaction progress and confirming intermediate structures .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopy : H and C NMR resolve substituent positions (e.g., ethoxy vs. methyl groups), while IR identifies functional groups like C-I bonds (~500 cm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving potential disorder in iodine or ethoxy groups. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., halogen bonding via iodine) .
- Computational modeling : DFT calculations predict electrophilic/nucleophilic sites for reactivity studies .
Q. What is the role of the iodine substituent in facilitating cross-coupling reactions for this compound?
The iodine atom at position 4 acts as a superior leaving group in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling):
- Catalytic systems : Pd(PPh) or CuI enable coupling with aryl/alkenyl boronic acids to generate biaryl or alkynyl derivatives .
- Reactivity comparison : Iodine shows higher efficiency than bromine or chlorine in Stille or Heck reactions due to lower bond dissociation energy .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Antimicrobial assays : Broth microdilution tests (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., trypsin-like proteases) .
- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing iodine with chlorine or ethoxy with methoxy) to identify pharmacophoric groups .
Q. What challenges arise in resolving contradictory spectral or crystallographic data for this compound?
Q. How can computational methods guide the design of this compound-based inhibitors?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to target proteins (e.g., kinases or bacterial enzymes) .
- ADMET profiling : SwissADME or pkCSM models assess solubility, bioavailability, and toxicity risks .
Q. What strategies mitigate side reactions during functionalization of the thiazole ring?
Q. How should researchers address discrepancies between theoretical and experimental reactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
